molecular formula C3H7NS2 B1658887 Ethyl carbamodithioate CAS No. 625-61-6

Ethyl carbamodithioate

Cat. No. B1658887
CAS RN: 625-61-6
M. Wt: 121.23 g/mol
InChI Key: PBRXDWOPIKZYOJ-UHFFFAOYSA-N
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Description

Ethyl carbamodithioate is an organic compound that is used in various applications. It is an ester of carbamic acid and is a white solid . Despite its name, it is not a component of polyurethanes . It is also known as Ethyl N-ethylcarbamate .


Synthesis Analysis

Ethyl carbamodithioate is produced industrially by heating urea and ethyl alcohol . It can also be formed by the action of ammonia on ethyl chloroformate . Dithiocarbamates, a related group of compounds, are formed from the reaction of either a primary or secondary amines with cold carbon (IV) sulfide in basic media or alcoholic solution .

Scientific Research Applications

  • Carcinogenicity and Contamination in Alcoholic Beverages : Ethyl carbamate has been identified as a frequent contaminant in fermented foods and beverages. It is classified as a Group 2A carcinogen by the International Agency for Research on Cancer (IARC), indicating its potential carcinogenicity to humans (Baan et al., 2007).

  • Toxic Effects and Mitigation Strategies : Studies have explored the toxic effects of Ethyl carbamate on various organs, including potential neurological disorders following long-term exposure. Research has also focused on developing mitigation strategies for reducing EC in food products, emphasizing physical, chemical, enzymatic, and genetic engineering methods (Gowd, Su, Karlovsky, & Chen, 2018).

  • Reduction Methods in Alcoholic Beverages : Given the risks associated with Ethyl carbamate, there is significant research into methods to reduce EC levels in alcoholic beverages. This includes a variety of physical, chemical, enzymatic, and metabolic engineering technologies (Zhao et al., 2013).

  • Analytical Methods for Detection : Advanced analytical methods for detecting Ethyl carbamate in food and beverages have been developed. Techniques such as gas chromatography coupled to mass spectrometry (GC–MS), high-performance liquid chromatography (HPLC), and spectroscopic methods are utilized for accurate determination of EC levels (Weber & Sharypov, 2009).

  • Formation Mechanisms and Removal Strategies : Research has focused on understanding the formation pathways of EC, primarily resulting from the reaction of ethanol with compounds containing carbamyl groups. This knowledge has aided in developing removal strategies for EC in beverages (Jiao, Dong, & Chen, 2014).

  • Ethyl Carbamate's Impact on Cell Metabolism : Studies have shown that EC affects multiple metabolic pathways in human cells, inducing oxidative stress, reducing detoxification capacity, and damaging DNA and protein. This contributes to our understanding of the potential carcinogenic and toxicological effects of EC in humans (Liu et al., 2017).

Safety and Hazards

Ethyl carbamodithioate is considered hazardous. It is harmful if swallowed and may cause cancer . It was discovered to be carcinogenic in 1943 .

properties

IUPAC Name

ethyl carbamodithioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NS2/c1-2-6-3(4)5/h2H2,1H3,(H2,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBRXDWOPIKZYOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50392063
Record name Ethyl carbamodithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50392063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

625-61-6
Record name NSC25948
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25948
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl carbamodithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50392063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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